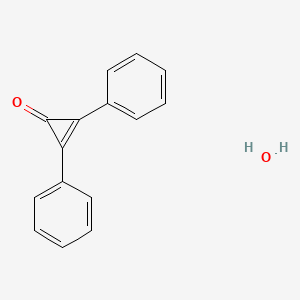

2,3-Diphenylcyclopropenone monohydrate

Description

Historical Development of Cyclopropenone Chemistry

The journey into the chemistry of cyclopropenones began with the theoretical consideration of small, strained ring systems. The parent cyclopropenone, the smallest possible cyclic ketone, was a subject of considerable interest long before its successful synthesis. longdom.org The first synthesis of a cyclopropenone derivative, specifically 2,3-diphenylcyclopropenone, was a landmark achievement. acs.org This breakthrough was independently reported by Breslow and Vol'pin in 1959, opening the door to the experimental study of this intriguing class of compounds. acs.org The synthesis of the unsubstituted cyclopropenone (C₃H₂O) was accomplished later by Breslow and his team. rsc.orgorgsyn.org These early synthetic efforts were challenging due to the inherent ring strain of the cyclopropenone scaffold. longdom.org Traditional methods often involved the thermal or photochemical decomposition of precursors. longdom.org Over the years, more sophisticated and efficient synthetic routes have been developed, including transition-metal-catalyzed reactions, which have made cyclopropenone derivatives more accessible for research. longdom.org

| Milestone | Researchers | Year | Contribution |

| First synthesis of a cyclopropenone derivative (2,3-diphenylcyclopropenone) | Breslow and Vol'pin (independently) | 1959 | Opened the field of experimental cyclopropenone chemistry. acs.org |

| Synthesis of the parent cyclopropenone | Breslow et al. | 1977 | Provided access to the fundamental cyclopropenone structure. orgsyn.org |

| Development of new synthetic methods | Various researchers | Ongoing | Includes transition-metal-catalyzed reactions for more efficient synthesis of derivatives. longdom.org |

| Structural Feature | Description |

| Ring System | A three-membered carbon ring containing a ketone functional group. wikipedia.org |

| Substituents | Two phenyl groups attached to the double bond of the cyclopropene (B1174273) ring. nih.gov |

| Strain | High degree of angle strain due to the small ring size. nih.gov |

| Resonance | Exhibits significant resonance, leading to charge separation with a positive charge on the ring and a negative charge on the oxygen. researchgate.netwikipedia.org |

| Stability | The phenyl groups stabilize the molecule through delocalization of the positive charge. nih.gov |

Theoretical Considerations of Aromaticity and Stability in Cyclopropenone Systems

The concept of aromaticity, most famously exemplified by benzene, is a cornerstone of organic chemistry. According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n+2) π-electrons will exhibit aromatic stability. wikipedia.org At first glance, the neutral cyclopropenone ring does not appear to fit this rule. However, the significant contribution of the resonance structure where the carbonyl oxygen carries a negative charge and the three-membered ring bears a positive charge is crucial. wikipedia.orgkhanacademy.org

This resonance structure generates a cyclopropenyl cation, which is the smallest aromatic system. quirkyscience.comacs.orgquirkyscience.com The cyclopropenyl cation has a planar, cyclic, conjugated system with 2 π-electrons (where n=0 in the 4n+2 rule), thus satisfying the criteria for aromaticity. wikipedia.orgkhanacademy.orgreddit.comyoutube.com This aromatic character of the cyclopropenyl cation resonance form imparts a considerable degree of stability to the cyclopropenone system, despite its high ring strain. khanacademy.org The stability of 2,3-diphenylcyclopropenone is further enhanced by the phenyl groups, which help to delocalize the positive charge of the aromatic cyclopropenyl ring. nih.gov

| System | π-Electrons | Hückel's Rule (4n+2) | Aromaticity | Stability |

| Cyclopropenyl Cation | 2 | n=0 | Aromatic | High (for a carbocation) acs.org |

| Cyclobutadiene | 4 | - | Antiaromatic | Low (highly reactive) |

| Benzene | 6 | n=1 | Aromatic | High |

| Cyclopentadienyl Anion | 6 | n=1 | Aromatic | High (for an anion) quirkyscience.com |

Significance of 2,3-Diphenylcyclopropenone in Modern Organic Chemistry Research

2,3-Diphenylcyclopropenone is more than just a chemical curiosity; it is a valuable tool in modern organic synthesis. Its inherent reactivity, stemming from ring strain and the electrophilic nature of the carbonyl group, makes it a versatile building block for the construction of a wide array of more complex molecules. longdom.orgnih.gov It readily participates in various reactions such as cycloadditions, ring-opening reactions, and ring-enlargement reactions. rsc.orgnih.gov

The unique electronic properties of 2,3-diphenylcyclopropenone have also led to its use in the development of novel catalytic systems. longdom.org Furthermore, derivatives of cyclopropenone have shown significant biological activity, highlighting their potential in medicinal chemistry. researchgate.netnih.gov For instance, diphenylcyclopropenone (B372975) (DPCP) itself has been investigated for therapeutic applications. nih.gov The continued exploration of the reactivity and applications of 2,3-diphenylcyclopropenone and its derivatives promises to yield further innovations in synthetic and medicinal chemistry. longdom.orgresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20666-10-8 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2,3-diphenylcycloprop-2-en-1-one;hydrate |

InChI |

InChI=1S/C15H10O.H2O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12;/h1-10H;1H2 |

InChI Key |

ARCFAMFPEOETGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3.O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diphenylcyclopropenone and Its Derivatives

Classical Synthetic Approaches to 2,3-Diphenylcyclopropenone

The foundational syntheses of 2,3-diphenylcyclopropenone have relied on established organic reactions, including thermal, photochemical, rearrangement, and halogenation-hydrolysis pathways. These methods were crucial in the initial isolation and study of this strained cyclic ketone.

Thermal and Photochemical Routes to Cyclopropenones

Thermal and photochemical methods offer distinct routes to the cyclopropenone core, often proceeding through high-energy intermediates. One notable thermal approach involves the decomposition of 1,3-bis(diazo)-1,3-diphenylpropan-2-one. When this diazo compound is heated in methanol (B129727) in the presence of silver oxide (Ag₂O), it decomposes to yield 2,3-diphenylcyclopropenone, albeit in a modest yield of 11%. nih.gov This reaction proceeds through the formation of a carbene intermediate which then undergoes intramolecular cyclization.

Photochemical reactions can also be employed, leveraging light energy to induce ring formation or transformations of precursors. chim.it For instance, the photo-Favorskii reaction represents a photochemical variant of the classic Favorskii rearrangement, proceeding through a triplet diradical intermediate. wikipedia.org These methods, while effective, can sometimes be limited by low yields or the need for specialized equipment.

Favorskii Rearrangement in 2,3-Diphenylcyclopropenone Synthesis

The Favorskii rearrangement is a cornerstone reaction for synthesizing carboxylic acid derivatives from α-halo ketones and is particularly effective for ring contraction in cyclic systems. wikipedia.orgddugu.ac.inpurechemistry.org This reaction has been successfully applied to the synthesis of 2,3-diphenylcyclopropenone.

A key example is the treatment of α,α′-dibromodibenzyl ketone with a base like triethylamine (B128534) (Et₃N). The reaction proceeds via the elimination of hydrogen bromide to induce the formation of the cyclopropenone ring, affording 2,3-diphenylcyclopropenone in a respectable 45% yield. nih.gov The mechanism is believed to involve the formation of an enolate ion, which then undergoes intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com Subsequent elimination steps lead to the final unsaturated cyclopropenone product.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α,α′-Dibromodibenzyl ketone | Triethylamine (Et₃N) | 2,3-Diphenylcyclopropenone | 45% | nih.gov |

Halogenation-Hydrolysis Pathways

Multi-step pathways involving halogenated intermediates and a final hydrolysis step provide a versatile route to 2,3-diphenylcyclopropenone. One of the most efficient methods starts with 1,2,3-trichlorocycloprop-2-en-1-ylium aluminum(iii) chloride. nih.gov

This process involves two key stages:

Friedel-Crafts Alkylation : The trichlorocyclopropenylium salt acts as a potent electrophile and undergoes a double electrophilic aromatic substitution with benzene. This step forms a gem-dichlorodiphenylcyclopropene intermediate.

Hydrolysis : The gem-dichloro intermediate is then subjected to hydrolysis during the reaction workup. The two chlorine atoms on the saturated carbon are replaced with oxygen, yielding the stable, aromatic 2,3-diphenylcyclopropenone. This method has been reported to produce the final product in yields as high as 67%. nih.gov

| Starting Material | Reagents/Conditions | Intermediate | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,3-Trichlorocycloprop-2-en-1-ylium aluminum(iii) chloride | 1. Benzene 2. H₂O (hydrolysis) | gem-Dichlorodiphenylcyclopropene | 2,3-Diphenylcyclopropenone | 67% | nih.gov |

Catalytic Synthesis of 2,3-Diphenylcyclopropenone Derivatives

Modern synthetic chemistry has introduced catalytic methods to access derivatives of 2,3-diphenylcyclopropenone, leveraging transition metals and organocatalysts to facilitate novel transformations and construct more complex molecular architectures.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium and silver, are powerful catalysts for a variety of organic transformations. mdpi.commdpi.com While many catalytic methods focus on building heterocyclic systems in general, specific applications involving 2,3-diphenylcyclopropenone often use it as a substrate to create more complex derivatives.

For example, silver triflate (AgOTf) has been shown to catalyze the [3+2] annulation reaction between 2,3-diphenylcyclopropenone and N-formyl-N-arylacetamides. In this reaction, the silver(I) ion coordinates to the carbonyl oxygen of the cyclopropenone, activating it for a ring-opening cycloaddition. This process efficiently generates substituted diphenylfuranone derivatives, demonstrating a powerful method for creating five-membered heterocyclic systems from the cyclopropenone core. nih.gov

Organocatalytic and Base-Mediated Strategies

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a major field in synthesis. mdpi.com For cyclopropenone chemistry, organocatalysts can be used to activate the strained ring system towards ring-opening cycloadditions. This C-C bond activation strategy has been employed in formal [3+2] cycloadditions with isatins to produce complex spirocyclic oxindoles. acs.org

Base-mediated strategies are also fundamental, overlapping with classical methods like the Favorskii rearrangement. ddugu.ac.in The use of bases such as triethylamine or potassium tert-butoxide is crucial for deprotonation and initiating cyclization or elimination steps in the formation of the cyclopropenone ring and its derivatives. nih.gov These base-mediated approaches are often straightforward and effective, forming the basis for many synthetic routes to this class of compounds.

| Strategy | Catalyst/Base | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Transition-Metal-Catalyzed | Silver Triflate (AgOTf) | 2,3-Diphenylcyclopropenone, N-formyl-N-arylacetamides | Diphenylfuranones | nih.gov |

| Organocatalytic | Organic Catalysts | 2,3-Diphenylcyclopropenone, Isatins | Spirocyclic Oxindoles | acs.org |

| Base-Mediated | Triethylamine (Et₃N) | α,α′-Dibromodibenzyl ketone | 2,3-Diphenylcyclopropenone | nih.gov |

Green Chemistry Aspects in Diphenylcyclopropenone (B372975) Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries to minimize environmental impact and enhance safety. This involves a focus on reducing waste, avoiding hazardous solvents and reagents, improving energy efficiency, and utilizing catalytic processes. In the context of 2,3-diphenylcyclopropenone and its derivatives, several methodologies align with these principles, offering more sustainable alternatives to traditional synthetic pathways.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often increase product yields. nih.govglobalresearchonline.net This technique is particularly effective for reactions like the Claisen-Schmidt condensation, a key step in the synthesis of chalcones (1,3-diphenylpropenones), which are important precursors and structural analogs. globalresearchonline.net

Research has demonstrated the solvent-free synthesis of various chalcones using an iodine-impregnated neutral alumina (B75360) catalyst under microwave activation. nih.govresearchgate.net This approach not only eliminates the need for volatile and potentially hazardous organic solvents but also provides the desired products in high yields within minutes. nih.govresearchgate.net The mild reaction conditions and simple work-up procedures further enhance the environmental benignity of this method. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Chalcone (B49325) Synthesis

| Feature | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Typically requires several hours (up to 24 hours). globalresearchonline.net | Reduced to a few minutes or even seconds. globalresearchonline.net |

| Energy Usage | Higher energy consumption due to prolonged heating. | Lower energy consumption due to rapid, targeted heating. nih.gov |

| Solvent Usage | Often requires organic solvents. globalresearchonline.net | Can be performed under solvent-free conditions. globalresearchonline.netnih.govresearchgate.net |

| Reaction Yield | May be lower due to side reactions from extended heating. globalresearchonline.net | Generally leads to higher yields and fewer byproducts. globalresearchonline.netnih.gov |

Table 2: Examples of Microwave-Assisted, Solvent-Free Chalcone Synthesis

| Aldehyde Reactant | Ketone Reactant | Catalyst | Time (seconds) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Iodine-Alumina | 80 | 94 |

| 4-Chlorobenzaldehyde | Acetophenone | Iodine-Alumina | 90 | 95 |

| 4-Methoxybenzaldehyde | Acetophenone | Iodine-Alumina | 70 | 92 |

| Benzaldehyde | 4-Methylacetophenone | Iodine-Alumina | 90 | 91 |

Data sourced from studies on microwave-assisted synthesis of 1,3-diphenylpropenones. nih.govresearchgate.net

Solvent-Free and Mechanochemical Approaches

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Mechanochemistry, particularly ball milling, represents an effective solvent-free synthetic technique. mdpi.com This method uses mechanical force to induce chemical reactions in the solid state, often resulting in high yields and significantly reduced reaction times without the need for any solvent. mdpi.com For instance, the synthesis of various diimides has been achieved with excellent yields (95–99%) in just 15 minutes of milling time, showcasing the efficiency of this approach. mdpi.com The preparation of 2,3-diphenylcyclopropenone complexes with β-cyclodextrin derivatives has also been successfully carried out using a three-dimensional ball mill, highlighting the applicability of mechanochemistry in modifying this compound while avoiding organic solvents. nih.govnih.gov

Advances in Catalysis and Reagent Selection

The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient and selective reactions, reducing waste and energy requirements. wordpress.com The development of novel heterogeneous and recyclable catalysts is a key area of research. mdpi.com For example, solid-supported catalysts, such as the iodine-on-alumina system used in microwave-assisted chalcone synthesis, simplify product purification and allow for potential reuse of the catalyst, minimizing waste. nih.govresearchgate.net

Furthermore, the selection of solvents and reagents plays a critical role. Studies on the stability of 2,3-diphenylcyclopropenone have shown that it is more stable in solvents like propylene (B89431) glycol and isopropanol (B130326) compared to acetone, a more volatile solvent. ptfarm.plresearchgate.net Choosing safer, more stable, and less environmentally harmful solvents is a crucial consideration in developing greener synthetic protocols. The overarching goal is to design synthetic pathways with a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, thereby generating minimal waste. mdpi.com

Electronic Structure and Aromaticity of 2,3 Diphenylcyclopropenone

Theoretical Assessment of Aromaticity

Aromaticity is a key concept in chemistry used to describe the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. The aromatic character of 2,3-diphenylcyclopropenone can be evaluated through several theoretical lenses.

Hückel's rule is a fundamental principle for determining aromaticity in monocyclic, planar systems. datapdf.com It states that a molecule is aromatic if it possesses a continuous ring of p-orbitals and has 4n+2 π-electrons, where 'n' is a non-negative integer. datapdf.comrsc.org For a compound to be aromatic, it must be cyclic, planar, fully conjugated, and contain the correct number of π-electrons. rsc.org

Resonance stabilization energy (RSE) is the extra stability a compound gains from having delocalized electrons. It is a quantitative measure of a molecule's aromaticity. Aromatic compounds exhibit a significant RSE compared to their hypothetical localized counterparts. The stability of aromatic compounds is due to this delocalized cloud of electrons, referred to as resonance energy.

Magnetic criteria provide a powerful tool for assessing aromaticity by probing the magnetic response of a molecule to an external magnetic field. Aromatic compounds sustain a diatropic ring current when placed in a magnetic field, which induces a shielded region in the center of the ring. researchgate.net

One of the most widely used magnetic criteria is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromaticity, with more negative values suggesting a higher degree of aromatic character. Conversely, positive NICS values suggest anti-aromaticity. researchgate.net The out-of-plane zz-component of the shielding tensor (NICSzz) is often considered a superior descriptor of aromaticity. mdpi.com

While specific NICS values for 2,3-diphenylcyclopropenone were not found in the provided search results, the theoretical framework suggests that as an aromatic system, it would be expected to exhibit negative NICS values, confirming its aromatic character.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

Time-dependent density functional theory (TD-DFT) calculations have been performed on 2,3-diphenylcyclopropenone (DPCP) to determine its electronic properties, including the HOMO-LUMO energy gap in various solvents. The results of these calculations are summarized in the table below.

| Solvent | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Methanol (B129727) | -6.42 | -2.11 | 4.31 |

| DCM | -6.39 | -2.22 | 4.17 |

| n-heptane | -6.31 | -2.22 | 4.09 |

Data sourced from TD-DFT/B3LYP/6-31G calculations.*

The calculations show that the HOMO-LUMO gap for 2,3-diphenylcyclopropenone increases with the polarity of the solvent, suggesting greater stability in polar environments.

The distribution of electrons within a molecule is fundamental to its chemical behavior. Electron density mapping provides a visual representation of where electrons are most likely to be found, highlighting regions of high and low electron density. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

For 2,3-diphenylcyclopropenone, Mulliken population analysis has been used to determine the charge distribution. This analysis predicts the sites of high electron density within the molecule. The results indicate that the oxygen atom of the carbonyl group is a position of high electron density, which is expected due to the presence of two lone pairs of electrons. This makes the carbonyl oxygen a likely site for protonation.

The calculated Mulliken charges on the atoms of 2,3-diphenylcyclopropenone provide further insight into its electronic structure.

| Atom | Mulliken Charge |

|---|---|

| O1 | -0.547 |

| C2 | 0.435 |

| C3 | 0.089 |

| C4 | 0.089 |

Data represents selected atoms from the 2,3-diphenylcyclopropenone structure as calculated by Obi-Egbedi and Adeoye (2019).

The significant negative charge on the oxygen atom and the positive charge on the carbonyl carbon (C2) are consistent with the polarization of the C=O bond and contribute to the molecule's high dipole moment.

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the molecular properties of 2,3-diphenylcyclopropenone, offering insights that complement experimental data. These theoretical studies are crucial for understanding its unique electronic structure, stability, and reactivity. The significant dipole moment of 2,3-diphenylcyclopropenone, measured at 5.08 D, is substantially larger than that of benzophenone (B1666685) (2.97 D), which points to a considerable degree of charge separation. chemconnections.orgudel.edu This separation is attributed to a resonance structure that imparts a positive charge on the three-membered ring and a negative charge on the oxygen atom, a configuration stabilized by the aromaticity of the resulting cyclopropenylium cation. chemconnections.orgudel.edursc.orgresearchgate.net This aromatic character, arising from a cyclic, planar, conjugated system with 2 π-electrons (satisfying the 4n+2 Hückel's rule for n=0), is a key feature of its electronic structure. rsc.orgreddit.com

Density Functional Theory (DFT) has been employed to elucidate the electronic properties of 2,3-diphenylcyclopropenone (DPCP). A notable study utilized the B3LYP functional with a 6-31G* basis set to analyze the molecule's frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and global hardness in various solvents. fountainjournals.comfountainjournals.comresearchgate.net

The analysis of the frontier molecular orbitals is critical, as the energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. fountainjournals.com In the case of DPCP, calculations showed that as solvent polarity increased, the HOMO-LUMO gap also increased, ranging from 4.09 eV to 4.31 eV. fountainjournals.comfountainjournals.comresearchgate.net This trend, along with lower dipole moments and polarizability values in more polar solvents, suggests a high degree of stability for the compound in such environments. fountainjournals.comfountainjournals.comresearchgate.net

The following table summarizes the calculated electronic properties of 2,3-diphenylcyclopropenone in different environments based on DFT calculations.

| Property | Gas Phase | Cyclohexane | Dichloromethane | Acetonitrile |

| EHOMO (eV) | -6.37 | -6.42 | -6.59 | -6.64 |

| ELUMO (eV) | -2.28 | -2.25 | -2.29 | -2.33 |

| ΔELUMO-HOMO (eV) | 4.09 | 4.17 | 4.30 | 4.31 |

| Ionization Potential (I) (eV) | 6.37 | 6.42 | 6.59 | 6.64 |

| Electron Affinity (A) (eV) | 2.28 | 2.25 | 2.29 | 2.33 |

| Global Hardness (η) (eV) | 2.05 | 2.09 | 2.15 | 2.16 |

Data sourced from a DFT/B3LYP/6-31G level of theory study. fountainjournals.comfountainjournals.comresearchgate.net*

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, such as electronic transitions and absorption spectra. researchgate.netuci.eduethernet.edu.et For 2,3-diphenylcyclopropenone, TD-DFT calculations at the B3LYP/6-31G* level have been performed to investigate its photophysical properties in the UV region. fountainjournals.comfountainjournals.comresearchgate.net

These calculations identified ten excited singlet states for DPCP. fountainjournals.comfountainjournals.comresearchgate.net The study computed vertical excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f), which determine the intensity of the electronic transitions. The results showed that the solvent environment has a noticeable effect on these transitions. For most of the excited states, a shift to shorter wavelengths (a hypsochromic or blue shift) was observed as the solvent polarity increased. researchgate.net This indicates that the ground state is more stabilized by polar solvents than the excited states. fountainjournals.com However, a few transitions exhibited a slight shift to longer wavelengths (a bathochromic or red shift) in polar solvents. researchgate.net

The calculated vertical excitation with the highest oscillator strength was found to occur at the second excited state (n=2) in both polar and non-polar solvents. fountainjournals.com The analysis also revealed that the excited state of DPCP is more polar than its ground state, which is a common feature for molecules with significant charge-transfer character in their electronic transitions. fountainjournals.com

The table below presents the calculated photophysical data for the first five electronic transitions of 2,3-diphenylcyclopropenone in different solvents.

| Transition | Solvent | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Gas Phase | 3.65 | 339.40 | 0.0001 |

| Cyclohexane | 3.69 | 336.31 | 0.0001 | |

| Acetonitrile | 3.75 | 330.41 | 0.0001 | |

| S0 → S2 | Gas Phase | 3.86 | 321.32 | 0.4431 |

| Cyclohexane | 3.90 | 317.58 | 0.4908 | |

| Acetonitrile | 3.99 | 310.86 | 0.6030 | |

| S0 → S3 | Gas Phase | 4.41 | 281.33 | 0.0048 |

| Cyclohexane | 4.44 | 279.16 | 0.0055 | |

| Acetonitrile | 4.50 | 275.58 | 0.0071 | |

| S0 → S4 | Gas Phase | 4.52 | 274.61 | 0.0152 |

| Cyclohexane | 4.51 | 275.14 | 0.0163 | |

| Acetonitrile | 4.51 | 274.79 | 0.0179 | |

| S0 → S5 | Gas Phase | 4.63 | 267.87 | 0.0000 |

| Cyclohexane | 4.67 | 265.73 | 0.0000 | |

| Acetonitrile | 4.73 | 262.24 | 0.0000 |

Data sourced from a TD-DFT/B3LYP/6-31G level of theory study. fountainjournals.comfountainjournals.comresearchgate.net*

Non-adiabatic molecular dynamics (NAMD) simulations are essential for modeling photochemical and photophysical processes where the Born-Oppenheimer approximation, which assumes the separation of nuclear and electronic motions, breaks down. rsc.orgllnl.gov These phenomena include processes like radiationless decay, energy transfer, and photochemical reactions that involve transitions between multiple electronic potential energy surfaces. rsc.org Methods like Ab Initio Multiple Spawning (AIMS) and trajectory surface hopping are used to simulate these complex dynamics. rsc.orgyoutube.com

While TD-DFT studies indicate that 2,3-diphenylcyclopropenone has multiple accessible excited states, suggesting a rich photochemistry, a specific application of NAMD or AIMS simulations to this compound was not identified in the surveyed literature.

Theoretically, such simulations would be highly valuable for 2,3-diphenylcyclopropenone. Given its strained three-membered ring and the nature of its excited states, NAMD could be used to simulate the outcomes following photoexcitation. rsc.org Potential applications would include modeling the dynamics of photochemical reactions, such as ring-opening or cycloadditions, by tracking the molecular trajectory as it evolves on and hops between different potential energy surfaces. rsc.org These simulations could predict reaction pathways, timescales of electronic transitions (e.g., intersystem crossing or internal conversion), and quantum yields of various photoproducts, providing a deeper, time-resolved understanding of its behavior after absorbing light. rsc.org

Reactivity Profiles and Mechanistic Aspects of 2,3 Diphenylcyclopropenone

Cycloaddition Reactions of 2,3-Diphenylcyclopropenone

Cycloaddition reactions are a cornerstone of the reactivity of 2,3-diphenylcyclopropenone, allowing for the efficient construction of larger carbocyclic and heterocyclic ring systems. The strained π-system of the cyclopropenone ring can act as a two- or three-carbon component in various cycloaddition modes, including formal [2+3], [3+2], and [3+3] cycloadditions, as well as the classic [4+2] Diels-Alder reaction.

2,3-Diphenylcyclopropenone is known to undergo formal [2+3] cycloaddition reactions with compounds containing a C=N moiety, most notably imines. These reactions typically lead to the formation of five-membered heterocyclic rings, such as azacyclopentenones (pyrrolinones). The mechanism is proposed to proceed via a formal [2+3] cycloaddition pathway to generate an initial adduct, which may then undergo further transformations. nih.gov This reactivity provides a direct route to highly substituted pyrrolinone structures.

While the reaction with imines follows a [2+3] pathway, the reactivity with related nitrogen-containing functional groups like amidines can differ. For instance, guanidine (B92328) and its derivatives, which contain an amidine core, react with 2,3-diphenylcyclopropenone via a formal [3+3] cycloaddition, leading to six-membered rings, which will be discussed in section 4.1.3. This highlights the nuanced reactivity of the cyclopropenone core, where the reaction pathway is highly dependent on the nature of the reacting partner.

Table 1: Examples of Formal [2+3] Cycloaddition Reactions with Imines

| Imine Reactant | Product Type | Reference |

| Various Imines | Azacyclopentenones (Pyrrolinones) | nih.gov |

The reaction of 2,3-diphenylcyclopropenone as a three-carbon component in [3+2] annulation reactions is a powerful method for synthesizing five-membered rings. A significant application of this strategy is the synthesis of cyclopentadienones (CPDs), which are valuable intermediates in organic synthesis. The Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones and alkynes provides a highly efficient and regioselective route to CPDs that can be otherwise difficult to access. organic-chemistry.org

This transformation involves heating 2,3-diphenylcyclopropenone with a substituted alkyne in the presence of a Rh(I) catalyst. organic-chemistry.org The reaction demonstrates broad scope, tolerating a wide variety of substituents on the alkyne partner, including aryl, heteroaryl, and vinyl groups. organic-chemistry.org The high efficiency, regioselectivity, and functional group tolerance make this a versatile method for producing complex cyclopentadienones. organic-chemistry.org

Another example of a [3+2] annulation involves the reaction of diphenylcyclopropenone (B372975) with N,N-dimethylformamide dimethyl acetal, which, upon ring-opening and subsequent reaction, yields substituted diphenylfuranones in the presence of a silver catalyst. rsc.org

Table 2: Rh(I)-Catalyzed [3+2] Annulation of 2,3-Diphenylcyclopropenone with Alkynes

| Alkyne Reactant | Catalyst | Product Type | Yield | Reference |

| Phenylacetylene | [Rh(CO)2Cl]2 | Tetraphenylcyclopentadienone | 98% | organic-chemistry.org |

| 1-Phenyl-1-propyne | [Rh(CO)2Cl]2 | 2,5-Diphenyl-3-methyl-4-phenylcyclopentadienone | 99% | organic-chemistry.org |

| Diphenylacetylene (B1204595) | [Rh(CO)2Cl]2 | Pentaphenylcyclopentadienone | 99% | organic-chemistry.org |

| 1-Hexyne | [Rh(CO)2Cl]2 | 2,5-Diphenyl-3-butylcyclopentadienone | 98% | organic-chemistry.org |

2,3-Diphenylcyclopropenone can also serve as a three-atom synthon in formal [3+3] cycloaddition reactions to construct six-membered heterocyclic systems. This reaction pathway is observed with bidentate nucleophiles such as guanidines and thiosemicarbazides.

The reaction of 2,3-diphenylcyclopropenone with guanidine or its substituted derivatives results in the formation of 5,6-dihydro-4(1H)-pyrimidinones. Similarly, its reaction with thiosemicarbazides has been shown to produce pyridazinethiones. The mechanism for these transformations is described as a formal [3+3] cycloaddition. In the case of thiosemicarbazides, the terminal nitrogen (N1) acts as the initial nucleophile, attacking the cyclopropenone ring, which ultimately leads to cyclization and the formation of a six-membered ring.

Table 3: Examples of Formal [3+3] Cycloaddition Reactions

| Reactant | Product Type | Mechanistic Pathway | Reference |

| Guanidine derivatives | 5,6-Dihydro-4(1H)-pyrimidinone | Formal [3+3] Cycloaddition | |

| Thiosemicarbazides | Pyridazinethiones | Formal [3+3] Cycloaddition |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com In these reactions, 2,3-diphenylcyclopropenone can act as the "dienophile" (the 2π-electron component). Cyclopropenes and their derivatives, such as cyclopropenyl ketones, are recognized as highly reactive dienophiles due to the strain release upon reaction. nih.govwikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups; the carbonyl group in 2,3-diphenylcyclopropenone serves this role effectively. masterorganicchemistry.commasterorganicchemistry.com

Diels-Alder reactions are known for their high degree of stereospecificity and stereoselectivity. masterorganicchemistry.comyoutube.com

Stereospecificity : The stereochemistry of the dienophile is retained in the product. For example, substituents that are cis on the dienophile's double bond will remain cis in the resulting cyclohexene (B86901) ring. libretexts.org

Stereoselectivity (Endo/Exo) : When a cyclic dienophile reacts with a diene, two diastereomeric products, endo and exo, can be formed. The endo product is generally favored due to "secondary orbital overlap," an attractive interaction between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-system of the diene in the transition state. libretexts.org

In the context of 2,3-diphenylcyclopropenone as a dienophile, its reaction with a conjugated diene (e.g., 2,3-dimethylbutadiene) would be expected to form a substituted cyclohexene derivative with the cyclopropane (B1198618) ring fused to it. The stereochemical outcome would be governed by the principles of endo selectivity, favoring the transition state that maximizes secondary orbital interactions. nih.govlibretexts.org

Ring-Opening and Ring-Enlargement Processes

The significant ring strain inherent in the cyclopropenone system (estimated to be over 100 kJ/mol) is a major driving force for its participation in ring-opening and ring-enlargement reactions. nih.govrsc.org These processes provide pathways to a variety of acyclic and larger cyclic structures that would be difficult to synthesize otherwise.

Ring-opening can be initiated by nucleophilic attack. Cyclopropanes bearing an electron-accepting group, such as the carbonyl in 2,3-diphenylcyclopropenone, are classified as electrophilic cyclopropanes and are susceptible to ring-opening by nucleophiles. The reaction can proceed via either attack at the carbonyl carbon or conjugate addition to the double bond, leading to the cleavage of a C-C bond in the three-membered ring.

Ring-enlargement reactions often proceed through an initial interaction with a reactant, followed by a rearrangement that incorporates atoms from the reactant into a new, larger ring. For example, the [3+2] annulation to form furanones mentioned previously involves a ring expansion of an intermediate. rsc.org These transformations leverage the stored strain energy of the cyclopropenone to drive the formation of more stable five- or six-membered rings.

Nucleophilic and Electrophilic Reactivity of 2,3-Diphenylcyclopropenone

2,3-Diphenylcyclopropenone exhibits dual reactivity, acting as both an electrophile and a nucleophile, a property described as amphiphilic.

Electrophilic Reactivity: The primary mode of reactivity for 2,3-diphenylcyclopropenone is electrophilic. The molecule presents two main electrophilic sites: the carbonyl carbon and the C=C double bond.

Carbonyl Carbon: This site is susceptible to attack by nucleophiles, similar to a standard ketone.

Conjugate Addition: As a strained α,β-unsaturated ketone system, the double bond is activated towards nucleophilic attack (a Michael-type addition).

Due to the high strain, the ring is prone to open following nucleophilic attack at either site. Cyclopropenones are often used as "electrophile-trapping agents" for this reason. nih.govrsc.org The reaction with strong nucleophiles, such as thiophenolates, can lead to a rapid, non-catalytic ring-opening.

Nucleophilic Reactivity: While less common, the oxygen atom of the carbonyl group possesses lone pairs and can act as a nucleophile or a Lewis base. This is particularly evident in reactions catalyzed by Lewis acids, where the oxygen can coordinate to the acid, activating the cyclopropenone system towards further reaction. nih.gov This coordination enhances the electrophilicity of the ring system, facilitating reactions such as cycloadditions. The ability of the carbonyl oxygen to act as a nucleophile is also a key step in certain annulation reactions, for instance, where it attacks a silver ion catalyst to initiate the reaction cascade. rsc.org

This dual nucleophilic and electrophilic character makes 2,3-diphenylcyclopropenone a highly versatile reagent in synthetic organic chemistry.

Nucleophilic Additions at Carbonyl and Conjugate Addition

The reactivity of 2,3-diphenylcyclopropenone is significantly influenced by the high degree of polarization of its carbonyl group. This polarization results in a partial positive charge on the cyclopropene (B1174273) ring, imbuing it with aromatic character, and a partial negative charge on the oxygen atom. Consequently, the carbonyl carbon acts as a potent electrophilic center, readily undergoing nucleophilic addition reactions with a variety of reagents, including Grignard reagents and enamines. wikipedia.org

While the carbonyl carbon is the primary site for nucleophilic attack, the strained three-membered ring also influences the compound's reactivity. Soft nucleophiles, which typically engage in conjugate addition, tend to induce ring-opening of the cyclopropenone ring rather than undergoing a standard 1,4-addition. wikipedia.org However, careful reduction of the carbonyl group can be achieved through hydroboration without disrupting the ring structure. wikipedia.org

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral intermediate. libretexts.org In the case of 2,3-diphenylcyclopropenone, the stability of the resulting cyclopropenyl anion intermediate plays a crucial role in the reaction pathway.

| Nucleophile Type | Reaction Type | Outcome |

|---|---|---|

| Hard Nucleophiles (e.g., Grignard reagents) | Nucleophilic Addition at Carbonyl | Addition to the carbonyl group |

| Nitrogen Nucleophiles (e.g., Enamines) | Nucleophilic Addition at Carbonyl | Addition to the carbonyl group |

| Soft Nucleophiles | Conjugate Addition / Ring Opening | Typically leads to ring opening |

| Reducing Agents (e.g., via hydroboration) | Reduction | Reduction of the carbonyl group |

Reactions with N-Alkylhydroxylamines and Other Nitrogen Nucleophiles

The reaction of 2,3-diphenylcyclopropenone with nitrogen-based nucleophiles leads to a variety of heterocyclic products. The specific outcome is dependent on the nature of the nucleophile and the reaction conditions.

With N-alkylhydroxylamines, the reaction mechanism is proposed to proceed through a concerted cycloaddition pathway. nih.gov This type of mechanism is supported by theoretical calculations and experimental observations of high stereospecificity in related systems. nih.gov The initial nucleophilic attack of the hydroxylamine (B1172632) on the carbonyl carbon is followed by ring closure to form an isoxazolidinone intermediate, which can then rearrange to the final product.

Other nitrogen nucleophiles, such as diimines, react with 2,3-diphenylcyclopropenone to yield 3-pyrrolinone derivatives. nih.gov This reaction proceeds in dry ethanol (B145695), affording moderate yields of the heterocyclic products. nih.gov The selective reaction of 2,3-diphenylcyclopropenone with 1,2-aminothiol in an aqueous medium at neutral pH results in the formation of an amide conjugate and the release of a thiol. rsc.org

Reactions with Amidrazones and Related Derivatives

The reaction of 2,3-diphenylcyclopropenone with amidrazones provides a direct route to the synthesis of 3-aryl-2,5,6-triphenylpyrimidin-4(3H)-one derivatives. researchgate.netresearchgate.net This reaction proceeds in good yields and has been characterized spectroscopically and by X-ray crystallography. researchgate.netresearchgate.net

The proposed mechanism involves the initial nucleophilic attack of the amidrazone nitrogen atom on the electrophilic carbonyl carbon of the cyclopropenone. This is followed by a ring-opening and subsequent intramolecular cyclization and dehydration to afford the final pyrimidinone product. researchgate.netresearchgate.net The reaction demonstrates the utility of 2,3-diphenylcyclopropenone as a building block for the synthesis of complex heterocyclic systems.

Photochemical Transformations of 2,3-Diphenylcyclopropenone

Photodecarbonylation Mechanisms and Pathways

Upon absorption of ultraviolet light, 2,3-diphenylcyclopropenone undergoes an efficient photodecarbonylation reaction to produce diphenylacetylene and carbon monoxide. ucla.edumpg.de The quantum yield for this reaction in solution is nearly unity. ucla.edu The mechanism of this transformation has been a subject of considerable investigation and some debate.

One proposed pathway involves the initial excitation to the second excited singlet state (S₂), followed by an ultrafast (on the order of femtoseconds) adiabatic ring-opening to yield the S₂ state of diphenylacetylene. nih.gov This excited diphenylacetylene then internally converts to the first excited singlet state (S₁) before decaying. nih.gov However, other studies provide evidence for a non-adiabatic pathway, where the excited 2,3-diphenylcyclopropenone decays to the electronic ground state of diphenylacetylene. mpg.descispace.com

In the solid state, the photodecarbonylation can proceed via a quantum chain reaction. ucla.edunih.gov In this process, the electronically excited diphenylacetylene product transfers its energy to a neighboring ground-state 2,3-diphenylcyclopropenone molecule, inducing its decarbonylation and propagating the chain reaction. ucla.edu This results in a quantum yield greater than one in the crystalline phase. nih.gov

| Aspect | Description | Supporting Evidence/Observations |

|---|---|---|

| Primary Product | Diphenylacetylene | Spectroscopic identification |

| Quantum Yield (Solution) | Approximately 1.0 | Quantitative analysis of product formation |

| Proposed Mechanism | Excitation to S₂, followed by ring-opening | Femtosecond transient absorption spectroscopy nih.gov |

| Mechanistic Debate | Adiabatic vs. Non-adiabatic pathway | Conflicting results from different spectroscopic studies mpg.denih.gov |

| Solid-State Reaction | Quantum chain reaction | Quantum yields > 1 in crystalline solids nih.gov |

Light-Induced Rearrangements

In addition to photodecarbonylation, 2,3-diphenylcyclopropenone can undergo other photochemical transformations. Under certain conditions, particularly upon heating just below its decarbonylation temperature (around 150°C), it can irreversibly form a [3+2] dimer. wikipedia.org This rearrangement highlights the high strain energy of the three-membered ring, which can be released through various pathways.

The high reactivity of cyclopropenones also makes them susceptible to ring-opening and ring-enlargement reactions under photochemical conditions. nih.gov The specific rearrangement pathway is often influenced by the substituents on the cyclopropenone ring and the reaction medium.

Solvent Effects on Photochemical Reactivity

The solvent environment can have a significant impact on the photochemical reactivity of 2,3-diphenylcyclopropenone. The lifetime of the intermediates in the photodecarbonylation reaction has been shown to be dependent on solvent polarity. acs.org For instance, the decay time of a substituted diarylcyclopropenone intermediate was found to be significantly longer in methanol (B129727) compared to chloroform. acs.org

The stability of 2,3-diphenylcyclopropenone in solution is also influenced by the solvent and exposure to light. In solvents such as ethanol and cyclohexane, it decomposes to form diphenylacetylene upon exposure to sunlight or fluorescent light. nih.gov The rate of decomposition can vary in different solvents, with studies showing that solutions in propylene (B89431) glycol and isopropanol (B130326) are more stable at room temperature compared to solutions in acetone. nih.gov These findings underscore the importance of solvent selection and storage conditions when working with this compound.

C-H Activation and Coupling Reactions involving 2,3-Diphenylcyclopropenone

2,3-Diphenylcyclopropenone is a versatile building block in organic synthesis, participating in various metal-catalyzed reactions, including those involving C-H activation and coupling. nih.govresearchgate.netresearchgate.net These reactions leverage the high strain and unique electronic properties of the three-membered ring to construct complex molecular architectures, particularly heterocyclic systems. nih.gov

A notable example is the rhodium-catalyzed [3+2] annulation reaction between amides and 2,3-diphenylcyclopropenone. nih.govacs.org This process demonstrates the capacity of the cyclopropenone to act as a three-carbon synthon. In a study, the reaction of N-(pyridin-2-ylmethyl)pentanamide with 2,3-diphenylcyclopropenone was catalyzed by a rhodium complex, [Rh(OAc)(cod)]₂, in the presence of 2-phenylbenzoic acid. nih.gov This reaction led to the formation of a 5-butyl-5-hydroxy-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one as the primary product, with a dehydrated version, 5-butylidene-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one, as a side product. nih.gov The transformation is a significant illustration of how C-H activation can be coupled with the ring-opening of the cyclopropenone to forge new carbon-nitrogen and carbon-carbon bonds, thereby assembling a five-membered heterocyclic ring.

Another example involves the use of a ruthenium catalyst, specifically a (cymene)ruthenium dichloride dimer, in the reaction between 2-phenylquinazolin-4-ones and cyclopropenones. researchgate.net This reaction, conducted in refluxing dichloroethane, yields complex heterocyclic spiro compounds, demonstrating the utility of cyclopropenones in metal-catalyzed C-C coupling reactions for advanced molecular construction. researchgate.net

Table 1: Examples of C-H Activation and Coupling Reactions

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [Rh(OAc)(cod)]₂ / 2-Phenylbenzoic acid | N-(pyridin-2-ylmethyl)pentanamide, 2,3-Diphenylcyclopropenone | 1H-pyrrol-2(5H)-one derivative | nih.gov |

| [Ru(p-cymene)Cl]₂ | 2-Phenylquinazolin-4-ones, 2,3-Diphenylcyclopropenone | Spiro[indene-1,12'-isoindolo[1,2-b]quinazolin]-10'-one | researchgate.net |

Acid- and Base-Catalyzed Reactions

The reactivity of 2,3-diphenylcyclopropenone is significantly influenced by the presence of acids or bases, which can catalyze a variety of transformations. nih.govresearchgate.net The chemical behavior is governed by the pronounced polarization of the carbonyl group, which creates a partial positive charge on the cyclopropenium ring, conferring it with aromatic stability, and a partial negative charge on the oxygen atom. wikipedia.org

Base-Catalyzed Reactions

Bases can facilitate reactions by promoting nucleophilic attack or by mediating rearrangements. The synthesis of 2,3-diphenylcyclopropenone itself can be achieved through a Favorskii-type reaction, where a base like triethylamine (B128534) is used to effect the elimination of HBr from dibromodibenzyl ketone. nih.gov

In synthetic applications, 2,3-diphenylcyclopropenone undergoes base-catalyzed reactions with various nucleophiles. For instance, Lewis bases such as triphenylphosphine (B44618) have been shown to catalyze the dearomative [3+2] cycloaddition of benzoxazoles with 2,3-diphenylcyclopropenone. acs.org This organocatalytic approach relies on the C-C bond activation of the strained cyclopropenone ring. acs.org Stronger bases, such as potassium tert-butoxide (tBuOK), are employed in multicomponent reactions to synthesize highly functionalized heterocyclic systems like pyrido[2,3-b]indoles. mdpi.com The choice and strength of the base catalyst can be crucial in determining the reaction pathway and outcome. mdpi.com

Acid-Catalyzed Reactions

The nucleophilic character of the carbonyl oxygen makes it susceptible to interaction with acids. wikipedia.org Electrophilic Lewis acids can coordinate to the oxygen atom, further enhancing the polarization of the molecule and activating it towards nucleophilic attack. wikipedia.org This interaction stabilizes the charge separation, forming diphenylcyclopropenium ether or ester salts, which are highly reactive electrophiles. wikipedia.org Lux-Flood acids can abstract the oxygen atom entirely. wikipedia.org For example, a variety of chlorinating agents, such as oxalyl chloride and thionyl chloride, react with 2,3-diphenylcyclopropenone to yield 3,3-dichloro-1,2-diphenylcyclopropene. wikipedia.org

Table 2: Overview of Acid- and Base-Catalyzed Reactions

| Catalyst Type | Catalyst Example | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Base | Triethylamine (Et₃N) | Favorskii Reaction (Synthesis) | 2,3-Diphenylcyclopropenone | nih.gov |

| Lewis Base | Triphenylphosphine (PPh₃) | [3+2] Cycloaddition | Fused Heterocycle | acs.org |

| Strong Base | Potassium tert-butoxide (tBuOK) | Multicomponent Reaction | Pyrido[2,3-b]indole derivative | mdpi.com |

| Lewis Acid / Chlorinating Agent | Oxalyl Chloride / Thionyl Chloride | Carbonyl Abstraction / Chlorination | 3,3-Dichloro-1,2-diphenylcyclopropene | wikipedia.org |

Advanced Spectroscopic Characterization in 2,3 Diphenylcyclopropenone Research

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. In the case of 2,3-diphenylcyclopropenone, the IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The most notable features in the IR spectrum of 2,3-diphenylcyclopropenone are the absorptions related to the carbonyl (C=O) and the carbon-carbon double bond (C=C) within the three-membered ring, as well as vibrations associated with the phenyl substituents. The high degree of polarization of the carbonyl group, which leads to a partial positive charge on the cyclopropene (B1174273) ring and a partial negative charge on the oxygen atom, significantly influences these vibrational frequencies.

Research has shown that the vibrational spectrum of 2,3-diphenylcyclopropenone can exhibit anomalous solvatochromism, where the vibrational frequencies shift in response to the polarity of the solvent. Interestingly, the C=C stretching mode is often more sensitive to solvent effects than the C=O stretching mode. This has been attributed to a significant coupling of the C=O stretching vibration with the mode assigned to the C=C stretch, as well as the presence of Fermi resonance.

Table 1: Characteristic Infrared Absorption Bands for 2,3-Diphenylcyclopropenone

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Carbonyl Stretch (νC=O) | ~1844 | A strong absorption characteristic of the strained cyclopropenone ring system. |

| C=C Stretch (νC=C) | ~1606 | Associated with the carbon-carbon double bond within the three-membered ring. |

| Aromatic C-H Bend | ~688 | Out-of-plane bending of the C-H bonds on the phenyl rings. |

Note: The exact positions of these peaks can vary depending on the sample preparation and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are utilized to confirm the structure of 2,3-diphenylcyclopropenone and to monitor the progress of reactions involving this molecule.

The ¹H NMR spectrum of 2,3-diphenylcyclopropenone is expected to show signals corresponding to the protons of the two phenyl groups. Due to the symmetry of the molecule, these protons may appear as complex multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key resonances include those for the carbonyl carbon, the olefinic carbons of the cyclopropenone ring, and the carbons of the phenyl rings. The chemical shifts of the ring carbons are particularly informative about the electronic structure of the strained three-membered ring.

Beyond structural confirmation, NMR spectroscopy is a powerful technique for real-time reaction monitoring. By acquiring NMR spectra at regular intervals during a chemical transformation, chemists can track the consumption of reactants, the formation of products, and the appearance of any intermediates. This provides valuable insights into reaction kinetics and mechanisms. For instance, the synthesis of derivatives of 2,3-diphenylcyclopropenone can be monitored to optimize reaction conditions and maximize yields. The quantitative nature of NMR allows for the determination of the relative concentrations of all species in the reaction mixture over time.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Diphenylcyclopropenone

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~155-165 |

| C=C (ring) | ~140-150 |

| C (phenyl, attached to ring) | ~125-135 |

| CH (phenyl) | ~120-130 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 2,3-diphenylcyclopropenone is characterized by absorption bands that arise from π-π* and n-π* electronic transitions. The highly conjugated system, encompassing the phenyl rings and the cyclopropenone moiety, gives rise to strong absorptions in the UV region.

The electronic absorption spectrum of 2,3-diphenylcyclopropenone typically displays multiple absorption bands. The positions and intensities of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the context of UV-Vis spectroscopy, this manifests as a shift in the wavelength of maximum absorption (λmax). The study of these solvatochromic shifts provides insights into the electronic structure of the molecule in its ground and excited states, as well as the nature of solute-solvent interactions.

For 2,3-diphenylcyclopropenone, an increase in solvent polarity can lead to shifts in the absorption bands. For example, a red shift (bathochromic shift) to longer wavelengths with increasing solvent polarity suggests that the excited state is more polar than the ground state. By analyzing these shifts in a range of solvents with varying polarities, it is possible to determine various photophysical properties of the molecule.

Table 3: UV-Vis Absorption Maxima of 2,3-Diphenylcyclopropenone in Various Solvents

| Solvent | λmax (nm) |

| Heptane | ~258, 303, 312 |

| Dichloromethane | ~263, 310, 323 |

| Methanol (B129727) | ~262, 308, 320 |

Note: The λmax values are approximate and can show slight variations based on concentration and experimental setup.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 2,3-diphenylcyclopropenone monohydrate reveals the planar geometry of the three-membered ring and the relative orientations of the two phenyl substituents. The presence of a water molecule in the crystal lattice of the monohydrate allows for the formation of hydrogen bonds, which can influence the packing of the molecules in the crystal.

Comparative studies between the anhydrous form of 2,3-diphenylcyclopropenone and its monohydrate have been conducted. These studies highlight the variations in molecular geometry and intermolecular interactions that arise from the inclusion of a water molecule in the crystal structure. The hydrogen bonding network in the monohydrate can lead to differences in bond lengths and angles compared to the anhydrous crystal. This detailed structural information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. While the specific crystallographic data for the monohydrate is highly detailed and found in specialized databases, its existence and use in comparative structural analysis are well-documented in the scientific literature.

Applications of 2,3 Diphenylcyclopropenone As a Versatile Synthetic Building Block

Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of 2,3-diphenylcyclopropenone has been harnessed to develop synthetic routes to a multitude of heterocyclic compounds. Its ability to act as a three-carbon synthon in annulation reactions has proven particularly valuable in constructing five- and six-membered rings containing one or more heteroatoms.

Formation of Pyrrolinone and Dihydropyrrolone Scaffolds

The synthesis of pyrrolinone and dihydropyrrolone cores, which are prevalent motifs in numerous biologically active compounds, can be efficiently achieved using 2,3-diphenylcyclopropenone.

One notable method involves the reaction of 2,3-diphenylcyclopropenone with primary enaminones. nih.gov Under microwave irradiation and in the presence of a bismuth nitrate (B79036) catalyst (Bi(NO₃)₃·5H₂O), this reaction affords 2-pyrrolinone derivatives in good yields. nih.gov The proposed mechanism involves an initial coordination of the bismuth catalyst to the carbonyl oxygen of the cyclopropenone, followed by a nucleophilic attack of the enaminone nitrogen. Subsequent ring expansion and Michael addition lead to the formation of the pyrrolinone ring. nih.gov

Another approach to pyrrolinone scaffolds involves the reaction of 2,3-diphenylcyclopropenone with diimines. This reaction, carried out in dry ethanol (B145695), yields 3-pyrrolinone derivatives in moderate yields. nih.gov The reaction is believed to proceed through a formal [2+3] cycloaddition pathway. rsc.org

Table 1: Synthesis of Pyrrolinone Derivatives from 2,3-Diphenylcyclopropenone

| Entry | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Primary Enaminone | Bi(NO₃)₃·5H₂O, MW, Toluene | 2-Pyrrolinone derivative | 42-80 | nih.gov |

| 2 | Diimine | Dry Ethanol, 2-5 h | 3-Pyrrolinone derivative | 42-67 | nih.gov |

Construction of Pyrimidinone and Pyridazinethione Ring Systems

2,3-Diphenylcyclopropenone serves as a valuable precursor for the synthesis of six-membered nitrogen-containing heterocycles such as pyrimidinones (B12756618) and pyridazinethiones.

The reaction of 2,3-diphenylcyclopropenone with amidrazones in absolute ethanol provides a straightforward route to 3-aryl-2,5,6-triphenylpyrimidin-4(3H)-ones in good yields. mdpi.com This transformation is a one-pot process that proceeds under mild conditions. mdpi.com

Furthermore, the reaction of 2,3-diphenylcyclopropenone with thiosemicarbazides leads to the formation of pyridazinethione derivatives. nih.gov This reaction is described as a formal [3+3]-cycloaddition, where the thiosemicarbazide (B42300) acts as a three-atom component. nih.gov The reaction conditions and the substitution pattern on the thiosemicarbazide can influence the final product, sometimes leading to the formation of fused 1,2,4-triazolo[4,3-b]pyridazinethiones. nih.gov

Table 2: Synthesis of Pyrimidinone and Pyridazinethione Derivatives

| Entry | Reactant | Conditions | Product | Yield (%) | Reference |

| 1 | Amidrazone | Absolute Ethanol | 3-Aryl-2,5,6-triphenylpyrimidin-4(3H)-one | Good | mdpi.com |

| 2 | Thiosemicarbazide | Methanol (B129727), reflux | Pyridazinethione derivative | 70-74 | nih.gov |

Synthesis of Isoxazolone Derivatives

The synthesis of isoxazolone derivatives directly from 2,3-diphenylcyclopropenone is not extensively documented in the reviewed scientific literature. While various methods exist for the synthesis of isoxazoles and isoxazolones from other precursors, such as the cycloaddition of nitrile oxides with alkynes or the reaction of β-ketoesters with hydroxylamine (B1172632), a specific and well-established protocol commencing from 2,3-diphenylcyclopropenone has not been prominently reported. nih.govmdpi.commdpi.commdpi.comnih.gov Further research may be required to explore the potential of 2,3-diphenylcyclopropenone in the synthesis of this particular heterocyclic system.

Routes to Other Heteroatom-Containing Rings

The versatility of 2,3-diphenylcyclopropenone extends to the synthesis of other heteroatom-containing rings, including those with oxygen and sulfur.

For instance, the reaction of 2,3-diphenylcyclopropenone with 3-aroylaziridines results in the formation of 4-aroyl-4-oxazolines. wmich.edu This reaction proceeds through the formation of an azomethine ylide from the aziridine, which then adds to the carbonyl group of the cyclopropenone. wmich.edu Additionally, the reaction with azaoxyallyl cations, generated in situ, can lead to the formation of spiro oxazoles. scirp.org

Ring enlargement reactions of 2,3-diphenylcyclopropenone have also been employed to synthesize sulfur-containing heterocycles. The reaction with 1-amino-2-substituted alkene-1-thiols affords 5,6-diphenyl-2-(substituted-2-ylidene)-1,3-thiazinan-4-ones in good yields.

Table 3: Synthesis of Other Heteroatom-Containing Rings

| Entry | Reactant | Product | Yield (%) | Reference |

| 1 | 3-Aroylaziridine | 4-Aroyl-4-oxazoline | Not specified | wmich.edu |

| 2 | Azaoxyallyl cation | Spiro oxazole | Not specified | scirp.org |

| 3 | 1-Amino-2-substituted alkene-1-thiol | 1,3-Thiazinan-4-one derivative | 68-93 |

Formation of Carbocyclic Frameworks

In addition to its utility in heterocyclic synthesis, 2,3-diphenylcyclopropenone is a valuable building block for the construction of carbocyclic systems, most notably cyclopentadienones.

Cyclopentadienone Synthesis via [3+2] Annulations

A highly efficient and regioselective method for the synthesis of cyclopentadienones involves the Rhodium(I)-catalyzed [3+2] cycloaddition of 2,3-diphenylcyclopropenone with alkynes. This reaction provides a direct route to highly substituted cyclopentadienones that would be challenging to access through traditional methods. The reaction is versatile, tolerating a wide range of substituents on the alkyne partner.

The proposed mechanism involves the coordination of the rhodium catalyst to the cyclopropenone, followed by oxidative addition to form a rhodacyclobutenone intermediate. Subsequent insertion of the alkyne and reductive elimination furnishes the cyclopentadienone product and regenerates the active catalyst.

Table 4: Rh(I)-Catalyzed [3+2] Annulation for Cyclopentadienone Synthesis

| Entry | Alkyne | Catalyst | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | [Rh(CO)₂Cl]₂ | Tetraphenylcyclopentadienone | High | |

| 2 | 1-Phenyl-1-propyne | [Rh(CO)₂Cl]₂ | 2,3,4-Triphenyl-5-methylcyclopentadienone | High | |

| 3 | Diphenylacetylene (B1204595) | [Rh(CO)₂Cl]₂ | Pentaphenylcyclopentadienone | High |

2,3-Diphenylcyclopropenone monohydrate has proven to be an exceptionally useful and versatile reagent in organic synthesis. Its unique reactivity allows for the efficient construction of a diverse range of heterocyclic and carbocyclic frameworks. The methodologies discussed herein, from the formation of pyrrolinones and pyrimidinones to the synthesis of complex cyclopentadienones, underscore the significant contribution of this strained ketone to the synthetic chemist's toolbox. The continued exploration of the reactivity of 2,3-diphenylcyclopropenone is expected to lead to the development of novel synthetic transformations and the discovery of new molecular entities with potential applications in medicinal chemistry and materials science.

Catalytic Roles of 2,3-Diphenylcyclopropenone in Organic Transformations

2,3-Diphenylcyclopropenone has emerged as a versatile and powerful catalyst in modern organic synthesis. Its unique electronic and structural properties, stemming from the strained three-membered ring and the aromatic substituents, enable it to participate in a variety of catalytic transformations. This section will explore the catalytic applications of 2,3-diphenylcyclopropenone, focusing on its roles in organocatalysis and as a Lewis base.

Organocatalytic Applications

As an organocatalyst, 2,3-diphenylcyclopropenone offers a metal-free alternative for promoting important chemical reactions. A notable application is in the dehydration of aldoximes to nitriles. This transformation is a fundamental process in organic chemistry, providing access to the synthetically valuable nitrile functional group.

The catalytic activity of cyclopropenones in this context was demonstrated in a study by Rai and Yadav, where cyclopropenone was shown to efficiently catalyze the conversion of a wide range of aldoximes to their corresponding nitriles. dntb.gov.ua The reaction proceeds smoothly under mild conditions with a low catalyst loading (5 mol-%), affording nitriles in excellent yields. dntb.gov.ua This methodology is applicable to aldoximes bearing aromatic, heterocyclic, and aliphatic moieties, highlighting the broad scope of this catalytic system. dntb.gov.ua

The proposed mechanism involves the activation of the aldoxime by the cyclopropenone catalyst, facilitating the elimination of water to form the nitrile. The high efficiency and operational simplicity of this method underscore the potential of cyclopropenones as practical organocatalysts for dehydration reactions.

Below is a table summarizing the cyclopropenone-catalyzed conversion of various aldoximes to nitriles, showcasing the versatility of this catalytic system.

Table 1: Cyclopropenone-Catalyzed Dehydration of Aldoximes to Nitriles

| Entry | Aldoxime Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde oxime | Benzonitrile | 92 |

| 2 | 4-Methylbenzaldehyde oxime | 4-Methylbenzonitrile | 94 |

| 3 | 4-Methoxybenzaldehyde oxime | 4-Methoxybenzonitrile | 91 |

| 4 | 4-Chlorobenzaldehyde oxime | 4-Chlorobenzonitrile | 93 |

| 5 | 2-Naphthaldehyde oxime | 2-Naphthonitrile | 89 |

| 6 | Cinnamaldehyde oxime | Cinnamonitrile | 85 |

| 7 | Thiophene-2-carboxaldehyde oxime | Thiophene-2-carbonitrile | 88 |

| 8 | Pyridine-4-carboxaldehyde oxime | Pyridine-4-carbonitrile | 82 |

Lewis Basicity in Catalysis

The carbonyl oxygen of 2,3-diphenylcyclopropenone possesses significant Lewis basicity due to the contribution of the aromatic cyclopropenylium ion resonance structure. This property allows it to act as a Lewis base catalyst, activating substrates through coordination. A prime example of this catalytic mode is the chlorodehydration of alcohols to produce alkyl chlorides.

In a study developing a catalytic platform for nucleophilic substitution, 2,3-diphenylcyclopropenone was identified as an effective catalyst for the conversion of alcohols to alkyl chlorides using oxalyl chloride as the chlorinating agent. The reaction proceeds through a proposed catalytic cycle where the Lewis basic oxygen of the cyclopropenone activates the oxalyl chloride. This activated species then reacts with the alcohol to form a key intermediate, which subsequently collapses to furnish the alkyl chloride, regenerating the catalyst.

This catalytic method offers a significant improvement over traditional stoichiometric reagents for alcohol chlorination, providing a milder and more efficient protocol. The versatility of this catalytic system has been demonstrated with a range of primary, secondary, and benzylic alcohols, affording the corresponding chlorides in good to excellent yields.

The following table presents a selection of alcohols that have been successfully converted to their corresponding alkyl chlorides using this 2,3-diphenylcyclopropenone-catalyzed method.

Table 2: 2,3-Diphenylcyclopropenone-Catalyzed Chlorodehydration of Alcohols

| Entry | Alcohol Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Phenylethanol | 1-Chloro-1-phenylethane | 95 |

| 2 | Benzyl alcohol | Benzyl chloride | 92 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl chloride | 94 |

| 4 | Cinnamyl alcohol | Cinnamyl chloride | 88 |

| 5 | 1-Octanol | 1-Chlorooctane | 85 |

| 6 | Cyclohexanol | Chlorocyclohexane | 82 |

| 7 | 2-Phenoxyethanol | 1-Chloro-2-phenoxyethane | 90 |

| 8 | Geraniol | Geranyl chloride | 78 |

Q & A

Q. What synthetic methodologies are effective for generating heterocycles using 2,3-diphenylcyclopropenone monohydrate?

The compound participates in [3+3] cycloaddition reactions with thiosemicarbazides, yielding pyridothiazolinones and triazolopyridothiazolinones. Reaction outcomes depend on substituents: unsubstituted thiosemicarbazides produce triazolopyridothiazolinones, while N-substituted derivatives yield pyridothiazolinones. Equimolar reagent ratios and solvent selection (e.g., aprotic conditions) are critical for regioselectivity .

Q. How does solvent choice influence the stability of this compound in formulations?

Stability varies with solvent polarity and hygroscopicity. Propylene glycol-based solutions exhibit longer shelf life but poorer patient tolerance due to viscosity and skin irritation. Isopropanol formulations improve tolerability (e.g., reduced erythema) but require rigorous anhydrous storage to prevent hydrolysis. Accelerated stability studies using HPLC or mass spectrometry (e.g., ESI/MS) can monitor degradation products like 2,3-diketogulonic acid monohydrate .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of 2,3-diphenylcyclopropenone with substituted thiosemicarbazides?

The reaction proceeds via a dipolarophilic mechanism where the cyclopropenone acts as a strained electrophile. N-substitution on thiosemicarbazides alters nucleophilicity and steric hindrance, directing the pathway toward either [3+3] cycloaddition (unsubstituted) or nucleophilic ring-opening followed by cyclization (substituted). Computational studies (DFT) and isotopic labeling can validate intermediates and transition states .

Q. Which crystallographic techniques are optimal for resolving the hydrogen-bonding network in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) at 293 K with MoKα radiation (λ = 0.71073 Å) reliably determines molecular conformation and packing. For monohydrate forms, O–H⋯O and C–H⋯N interactions dominate, forming 3D frameworks. Refinement protocols (e.g., SHELXL) and hydrogen treatment (mixed independent/constrained refinement) enhance accuracy. Data-to-parameter ratios >12:1 ensure reliability .

Q. How should researchers address contradictions in clinical efficacy data for 2,3-diphenylcyclopropenone in alopecia areata trials?

Retrospective analyses must account for confounders like patient stratification (disease duration, severity) and application frequency. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal efficacy distributions. In a comparative study (n=40), cosmetically acceptable regrowth (75% vs. 85%) showed no statistical significance (p=0.95), highlighting the need for larger cohorts and blinded RCTs .

Q. What analytical strategies identify degradation products of this compound under physiological conditions?

High-resolution ESI/MS detects m/z signals for degradation products (e.g., m/z=209 for 2,3-DKG acid monohydrate). Coupling with LC-MS/MS improves specificity, while kinetic studies (24–96 hrs) under controlled pH/temperature quantify hydrolysis rates. Stability-indicating assays (e.g., forced degradation under oxidative stress) validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.